molecular formula C11H23N3O B12662459 Hydrazinecarboxamide, 2-(1-methylnonylidene)- CAS No. 3622-72-8

Hydrazinecarboxamide, 2-(1-methylnonylidene)-

Cat. No.: B12662459
CAS No.: 3622-72-8
M. Wt: 213.32 g/mol
InChI Key: WUSLXBBONUZGFT-JLHYYAGUSA-N
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Description

Hydrazinecarboxamide, 2-(1-methylnonylidene)- is an organic compound with the molecular formula C10H21N3O. It belongs to the class of hydrazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-(1-methylnonylidene)- typically involves the reaction of hydrazinecarboxamide with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of Hydrazinecarboxamide, 2-(1-methylnonylidene)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(1-methylnonylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized products such as oxides and hydroxides.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazinecarboxamide derivatives.

Scientific Research Applications

Hydrazinecarboxamide, 2-(1-methylnonylidene)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various hydrazine derivatives.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-(1-methylnonylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. It can also interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Hydrazinecarboxamide, 2-(1-methylnonylidene)- can be compared with other similar compounds such as:

    Hydrazinecarboxamide, 2-(1-methylethylidene)-: This compound has a similar structure but with a shorter alkyl chain. It exhibits similar chemical reactivity but may have different biological activities.

    Hydrazinecarboxamide, 2-(1-methylheptylidene)-: This compound has a slightly shorter alkyl chain and may have different physical properties and reactivity.

    Hydrazinecarboxamide, 2-(1-methylhexylidene)-: This compound has an even shorter alkyl chain and may exhibit different solubility and stability.

The uniqueness of Hydrazinecarboxamide, 2-(1-methylnonylidene)- lies in its specific alkyl chain length, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

3622-72-8

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

[(E)-decan-2-ylideneamino]urea

InChI

InChI=1S/C11H23N3O/c1-3-4-5-6-7-8-9-10(2)13-14-11(12)15/h3-9H2,1-2H3,(H3,12,14,15)/b13-10+

InChI Key

WUSLXBBONUZGFT-JLHYYAGUSA-N

Isomeric SMILES

CCCCCCCC/C(=N/NC(=O)N)/C

Canonical SMILES

CCCCCCCCC(=NNC(=O)N)C

Origin of Product

United States

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